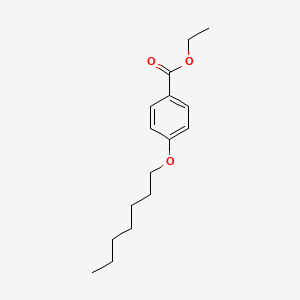

Ethyl 4-(heptyloxy)benzoate

Übersicht

Beschreibung

Ethyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its aromatic benzoate structure with an ethyl ester group and a heptyloxy substituent. It is used in various applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-(heptyloxy)benzoate can be synthesized through the esterification of 4-(heptyloxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

4-(heptyloxy)benzoic acid+ethanolacid catalystEthyl 4-(heptyloxy)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave heating and expandable graphite as a catalyst has also been explored to enhance the reaction rate and yield .

Types of Reactions:

Transesterification: This compound can participate in transesterification reactions to form different esters by reacting with other alcohols.

Common Reagents and Conditions:

Acidic Hydrolysis: Typically involves heating with a strong acid like hydrochloric acid.

Basic Hydrolysis (Saponification): Involves heating with a strong base like sodium hydroxide.

Reduction: Requires strong reducing agents such as LiAlH4.

Major Products:

Hydrolysis: 4-(heptyloxy)benzoic acid and ethanol.

Reduction: 4-(heptyloxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(heptyloxy)benzoate is a benzoate compound that has various applications in different scientific fields, including uses in local anesthetics and liquid crystals .

Synthesis and Structure

Benzoate compounds can be synthesized through a process involving alkylation, esterification, and further alkylation, starting from materials like 4-aminobenzoic acid or 4-hydroxybenzoic acid . The synthetic route is known for its simple operation, high total yields, and mild reaction conditions .

Applications

-

Local Anesthetics

- Certain benzoate compounds exhibit good local anesthetic effects . In a study evaluating biological activities through surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests, compounds 4d, 4g, 4j, 4k, 4n, and 4o showed promising results . These compounds were designed using tetracaine and pramocaine as lead compounds, with modifications made through bioisostere formation and alkyl groups to optimize their anesthetic properties .

- Modifications to the molecular structure were performed to ensure a short onset time, long duration of action, and minimal toxicity .

-

Liquid Crystals

- This compound can be used in liquid crystal compositions . These compositions allow for the adjustment of refractive indices, which is valuable in various optical applications .

- Other studies focus on synthesizing new liquid crystalline compounds with specific properties, such as hexasubstituted cyclotriphosphazene derivatives . These compounds are characterized and analyzed using techniques like FTIR spectroscopy to confirm their structure and properties .

- The impact of linking groups in hydrogen-bonded liquid crystals has been explored to understand their properties and applications better .

-

Antimycobacterial Agents

- Some related compounds, such as 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, have been investigated for their antimycobacterial activity . These compounds were tested against mycobacterial species, with some showing higher activity than standard drugs like ciprofloxacin, isoniazid, or pyrazinamide . Cytotoxicity assays were also performed to assess their safety .

Data Tables

Table 1: Anesthetic Activity of Benzoate Compounds

| Compound | Surface Anesthesia | Infiltration Anesthesia | Block Anesthesia |

|---|---|---|---|

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

Note: Data extracted from biological activity experiments .

Table 2: FTIR Spectral Data of Cyclotriphosphazene Derivatives

| Compound | O-H Stretching (cm-1) | Csp3-H Stretching (cm-1) | N-H Stretching (cm-1) | C=O Stretching (cm-1) | N=N Stretching (cm-1) |

|---|---|---|---|---|---|

| 1 | 3250 | ||||

| 2a–e | Disappeared | 2855, 2920 | |||

| 3a–f | 3335, 3470 | ||||

| 4 | 2875, 2930 | ||||

| 9 | 3343 | 1700 | |||

| 10 | 3217, 3451 | Disappeared | |||

| 8a–j | 1493 |

Wirkmechanismus

The mechanism of action of ethyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

- Ethyl benzoate

- Methyl 4-(heptyloxy)benzoate

- Ethyl 4-(methoxy)benzoate

Comparison: this compound is unique due to its heptyloxy substituent, which imparts distinct physical and chemical properties compared to other esters. This substituent can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other esters might not be as effective .

Biologische Aktivität

Ethyl 4-(heptyloxy)benzoate is a benzoate ester characterized by its heptyloxy substituent, which influences its chemical behavior and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a local anesthetic. This article delves into the biological activity of this compound, outlining its mechanism of action, biochemical properties, and relevant research findings.

This compound primarily targets sodium ion (Na+) channels on nerve membranes. It binds to specific sites on these channels, leading to the reversible blockade of nerve impulse conduction, which is characteristic of local anesthetics. This mechanism is essential for its application in pain management and surgical procedures.

The biochemical properties of this compound are not extensively documented; however, it is known that benzoate compounds can interact with various enzymes and proteins. The presence of the heptyloxy group may enhance the lipophilicity of the compound, affecting its absorption and distribution within biological systems .

Cellular Effects

While specific cellular effects of this compound remain largely unexplored, benzoate esters are generally known to influence cell signaling pathways and metabolic processes. Further research is needed to elucidate these effects comprehensively.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be rapidly absorbed and distributed in tissues. Its local anesthetic properties indicate a relatively quick onset of action, followed by a gradual metabolism and excretion.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl Benzoate | C9H10O2 | Mild local anesthetic |

| Mthis compound | C15H22O3 | Similar anesthetic properties |

| Ethyl 4-(methoxy)benzoate | C10H12O3 | Less potent than heptyloxy |

The heptyloxy substituent in this compound contributes to its unique solubility and interaction characteristics compared to other benzoates.

Research Findings and Case Studies

Recent studies have explored the synthesis and evaluation of various benzoate derivatives for their biological activities. For instance:

- A study highlighted the synthesis of several alkoxy-substituted benzoates, including this compound, assessing their antibacterial and antiproliferative activities. The results indicated significant activity against various bacterial strains, suggesting potential therapeutic applications .

- Another research effort focused on the local anesthetic effects of modified benzoates, where this compound was shown to exhibit comparable efficacy to established local anesthetics like tetracaine .

Eigenschaften

IUPAC Name |

ethyl 4-heptoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPYTTHZCLEPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610098 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154845-73-5 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.